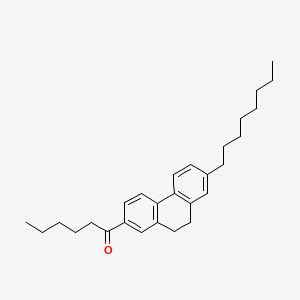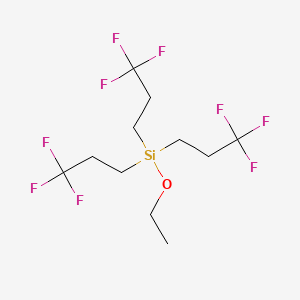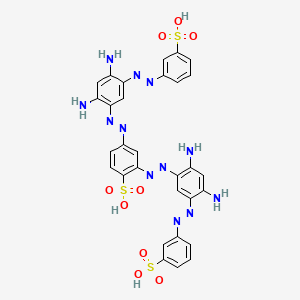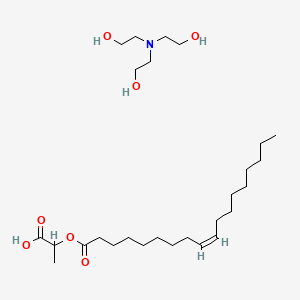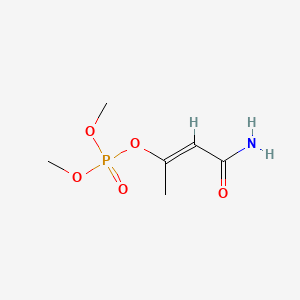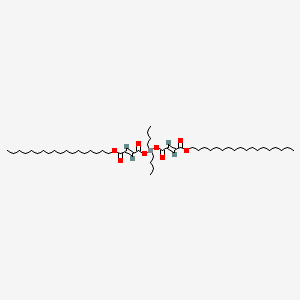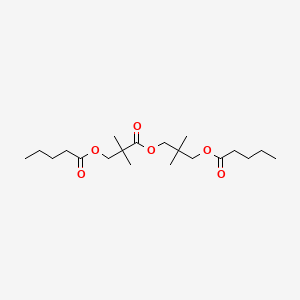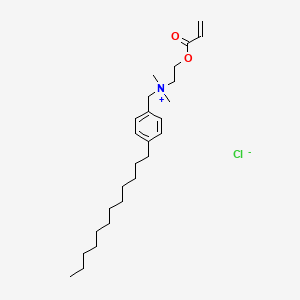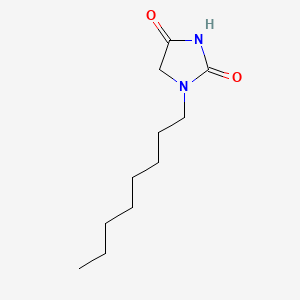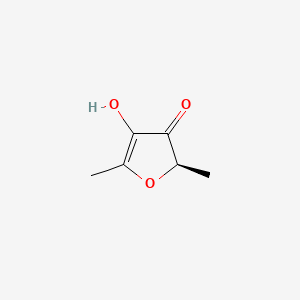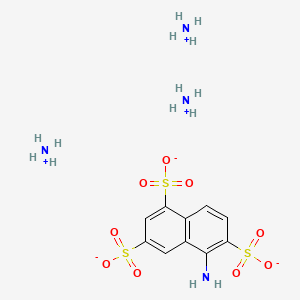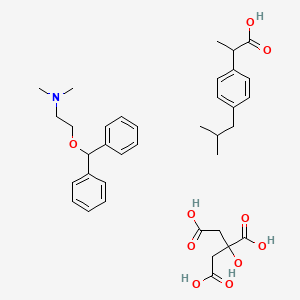
Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group attached to a naphthyl ring, which is further connected to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- typically involves the reaction of 4-methoxy-1-naphthylmethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-hydroxy-1-naphthylmethyl)-3-methylurea.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: 1-(4-hydroxy-1-naphthylmethyl)-3-methylurea.
Reduction: 1-(4-methoxy-1-naphthylmethyl)-3-methylamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
- Urea, 1-(4-hydroxy-1-naphthylmethyl)-3-methyl-
- Urea, 1-(4-chloro-1-naphthylmethyl)-3-methyl-
- Urea, 1-(4-methyl-1-naphthylmethyl)-3-methyl-
Comparison: Compared to its analogs, Urea, 1-(4-methoxy-1-naphthylmethyl)-3-methyl- is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity
特性
CAS番号 |
102613-43-4 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
1-[(4-methoxynaphthalen-1-yl)methyl]-3-methylurea |
InChI |
InChI=1S/C14H16N2O2/c1-15-14(17)16-9-10-7-8-13(18-2)12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H2,15,16,17) |
InChIキー |
QWCOTGSAPZMXEQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCC1=CC=C(C2=CC=CC=C12)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


